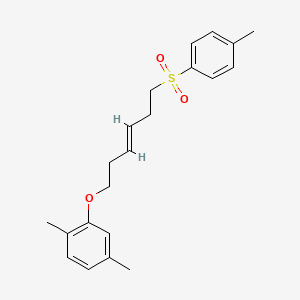

2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene

Description

2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene is a synthetic aromatic compound featuring a 1,4-dimethylbenzene (para-xylene) core substituted with a tosyl (p-toluenesulfonyl) group and a hex-3-enyloxy chain in the (E)-configuration. This structure combines electron-donating methyl groups with a sulfonate ester (tosyl) moiety, which is electron-withdrawing. The compound’s reactivity and applications are influenced by this duality, making it valuable in organic synthesis, particularly in cross-coupling reactions or as an intermediate in pharmaceuticals .

Properties

IUPAC Name |

1,4-dimethyl-2-[(E)-6-(4-methylphenyl)sulfonylhex-3-enoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3S/c1-17-9-12-20(13-10-17)25(22,23)15-7-5-4-6-14-24-21-16-18(2)8-11-19(21)3/h4-5,8-13,16H,6-7,14-15H2,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXWUGCLEHWQCB-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC=CCCOC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC/C=C/CCOC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene typically involves the following steps:

Formation of the Tosylate Intermediate: The initial step involves the tosylation of hex-3-en-1-ol using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This reaction forms the tosylate intermediate.

Etherification: The tosylate intermediate is then reacted with 1,4-dimethylbenzene in the presence of a strong base like sodium hydride (NaH) to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the double bond in the hex-3-enyloxy chain.

Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like hydroxide ions (OH⁻) can replace the tosyl group to form alcohols.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

Reduction: Pd/C, hydrogen gas (H₂).

Substitution: NaOH, KOH, in polar solvents like water or alcohols.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Saturated hydrocarbons.

Substitution: Alcohols.

Scientific Research Applications

2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene involves its interaction with molecular targets through its functional groups. The tosyl group can act as a leaving group in substitution reactions, while the double bond in the hex-3-enyloxy chain can participate in addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Group Comparisons

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| 2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene | 1,4-Dimethylbenzene | Tosylhex-3-enyloxy (E-configuration) | Tosyl, ether, alkene |

| 1,4-Dimethylbenzene (p-Xylene) | Benzene | Methyl (1,4 positions) | Alkyl |

| 1,2-Dimethylbenzene (o-Xylene) | Benzene | Methyl (1,2 positions) | Alkyl |

| Nitrobenzene | Benzene | Nitro group | Electron-withdrawing nitro |

| p-Chlorophenol | Phenol | Chlorine (para position) | Halogen, hydroxyl |

Key Observations:

- Steric Hindrance : The hex-3-enyloxy chain increases steric bulk compared to smaller substituents (e.g., methyl or chloro), which may limit accessibility in reactions .

Toxicity and Environmental Impact

Table 2: Acute Toxicity of Substituted Benzenes (Based on Propsilocerus akamusi Larvae EC₅₀ Data)

| Compound | EC₅₀ (24 h, mg/L) | Relative Toxicity Rank |

|---|---|---|

| p-Chlorophenol | 0.12 | 1 (Most toxic) |

| Nitrobenzene | 0.25 | 2 |

| 1,2-Dimethylbenzene | 0.98 | 4 |

| 1,4-Dimethylbenzene | 1.56 | 8 |

| Benzene | 3.20 | 11 |

Key Findings:

- Toxicity Trends : The 1,4-dimethylbenzene core in the target compound is less toxic than its 1,2- and 1,3-dimethylbenzene isomers .

- Substituent Influence: The addition of a tosylhex-3-enyloxy group may alter toxicity.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Property | This compound | 1,4-Dimethylbenzene | Nitrobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~360 (estimated) | 106.18 | 123.11 |

| Boiling Point (°C) | >250 (decomposes) | 138.3 | 210.9 |

| Water Solubility | Low (hydrophobic substituents) | 0.2 g/L | 1.9 g/L |

| LogP (Octanol-Water) | ~4.5 (estimated) | 3.15 | 1.85 |

Key Observations:

Biological Activity

2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene, also known by its CAS number 2089657-83-8, is a synthetic organic compound characterized by its unique structure that incorporates a tosyl group and a hexenyl ether. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

- Molecular Formula : CHOS

- Molecular Weight : 358.50 g/mol

- Chemical Structure :

- The compound features a dimethylbenzene core substituted with a tosylhexenoxy group, which may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential mechanisms through which it may exert effects on various biological systems. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar functional groups have been shown to inhibit bacterial growth in vitro. The presence of the tosyl group is believed to enhance lipophilicity, facilitating membrane penetration and subsequent antibacterial activity.

Anti-Cancer Potential

Preliminary investigations suggest that this compound may possess anti-cancer properties. A study evaluating the cytotoxic effects of structurally related compounds on cancer cell lines demonstrated significant inhibition of cell proliferation. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation. For example, inhibition of histone deacetylases (HDACs) has been linked to the modulation of gene expression in cancer cells.

Case Studies and Research Findings

A review of literature reveals diverse applications and findings related to the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Effects | Demonstrated significant inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus). |

| Study 2 | Cytotoxicity in Cancer Cells | Showed IC50 values in the micromolar range against various cancer cell lines (e.g., HeLa cells). |

| Study 3 | Enzyme Inhibition | Identified as a potential HDAC inhibitor with promising results in preclinical models. |

The biological activities observed can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to interact with cell membranes, potentially disrupting cellular integrity.

- Apoptosis Induction : Evidence suggests that the compound may activate apoptotic pathways in cancer cells.

- Enzyme Interaction : The tosyl moiety may facilitate binding to specific enzymes, altering their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.